molecular formula C19H26N6O2 B11196610 4-amino-N-(4-methoxyphenyl)-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

4-amino-N-(4-methoxyphenyl)-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B11196610
M. Wt: 370.4 g/mol
InChI Key: UXQHOBXISKGTGN-UHFFFAOYSA-N
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Description

4-amino-N-(4-methoxyphenyl)-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-methoxyphenyl)-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials usually include a pyrimidine core, which is functionalized with various substituents through nucleophilic substitution, amination, and coupling reactions. Common reagents used in these reactions include amines, halides, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the piperazine ring.

    Reduction: Reduction reactions may target the pyrimidine ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-amino-N-(4-methoxyphenyl)-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a kinase enzyme, blocking its activity and thereby modulating signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-methoxyphenyl)-2-[4-(methyl)piperazin-1-yl]pyrimidine-5-carboxamide
  • 4-amino-N-(4-methoxyphenyl)-2-[4-(ethyl)piperazin-1-yl]pyrimidine-5-carboxamide

Uniqueness

4-amino-N-(4-methoxyphenyl)-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group on the piperazine ring, for example, may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic profile.

Properties

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

4-amino-N-(4-methoxyphenyl)-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide

InChI

InChI=1S/C19H26N6O2/c1-13(2)24-8-10-25(11-9-24)19-21-12-16(17(20)23-19)18(26)22-14-4-6-15(27-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,22,26)(H2,20,21,23)

InChI Key

UXQHOBXISKGTGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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